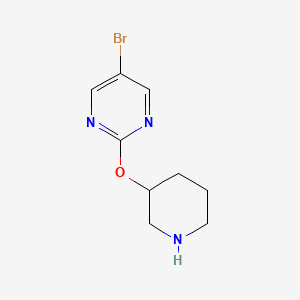

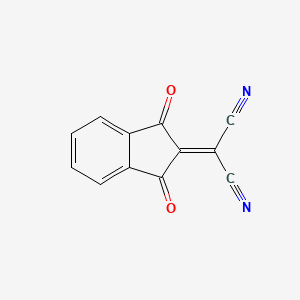

5-溴-2-(哌啶-3-氧基)嘧啶

描述

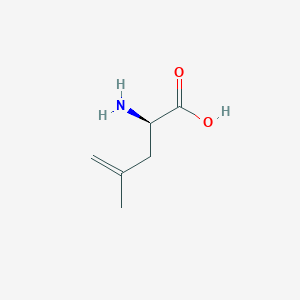

The compound "5-Bromo-2-(piperidin-3-yloxy)pyrimidine" is a brominated pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine derivatives are known to possess a wide range of biological properties, including antiviral, anticancer, and anti-proliferative activities. The presence of a piperidine moiety and a bromine atom in the compound suggests that it could be a valuable intermediate or target molecule in the synthesis of pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation, cyclization, and cross-coupling reactions. For instance, 5-substituted pyrimidines can be prepared by alkylation with phosphonomethoxyethyl tosylate, followed by deprotection to yield free phosphonic acids . Additionally, bromination of pyrimidine derivatives can be performed using elemental bromine or N-bromosuccinimide . Suzuki cross-coupling reactions are another common method for synthesizing pyrimidine derivatives, as demonstrated in the synthesis of heteroarylpyrimidines . A practical synthesis involving telescoped steps and deprotection has also been described for the preparation of a key intermediate in the synthesis of deoxycytidine kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various spectroscopic techniques. For example, the structure and vibrational wavenumbers of 5-bromo-2-hydroxy pyrimidine were studied using density functional theory (DFT) calculations and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis . These studies provide insights into the electronic properties, chemical shifts, and internal molecular interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Brominated pyrimidines can react with piperidine to form piperidino derivatives, which may exhibit different biological activities . The reactivity of these compounds can be further explored to synthesize novel derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. Computational analysis and molecular docking studies can predict the binding orientation, affinity, and activity of these compounds, which is crucial for drug design . The thermodynamic properties at different temperatures can also be calculated to understand the behavior of these molecules under various conditions .

科学研究应用

化学结构和功能

5-溴-2-(哌啶-3-氧基)嘧啶是一种包含溴、哌啶和嘧啶官能团的化合物。该化合物在科学研究中的相关性主要归功于其结构成分,这些成分通常存在于具有显着生物活性的分子中。研究表明,哌啶和嘧啶等官能团是针对 5-HT1A 受体的抗抑郁药开发中不可或缺的,它们调节神经递质的释放,包括血清素 (5-HT) (王等人,2019 年)。这些结构基序对于与受体结合并发挥药理作用至关重要。

合成和药物化学应用

嘧啶核心是 5-溴-2-(哌啶-3-氧基)嘧啶的一部分,在药物化学中起着至关重要的作用,作为各种合成途径的关键前体。由于其生物利用度和结构多样性,它具有广泛的合成应用,可以开发具有潜在治疗应用的复杂分子,包括抗癌剂和药理抑制剂 (帕马尔等人,2023 年)。在合成吡喃嘧啶骨架中使用杂化催化剂突出了该化合物在药物合成和开发中的多功能性。

酶抑制中的作用

与 5-溴-2-(哌啶-3-氧基)嘧啶的核心类似,具有嘧啶碱基的化合物已被研究其作为酶抑制剂的作用,特别是在二肽基肽酶 IV (DPP IV) 抑制的背景下。该酶在葡萄糖代谢中起着至关重要的作用,使得嘧啶衍生物在 2 型糖尿病的治疗中很有价值。构效关系 (SAR) 研究表明,嘧啶环上的取代基显着影响抑制活性与选择性 (门迭塔等人,2011 年)。

药理学意义

嘧啶衍生物的药理学意义超出了酶抑制,还包括抗癌、抗感染和抗炎特性。这些活性归因于基于嘧啶的化合物与各种生物靶标相互作用的能力,展示了 5-溴-2-(哌啶-3-氧基)嘧啶及其衍生物在药物发现和治疗应用中的潜力 (切鲁库帕利等人,2017 年)。

安全和危害

属性

IUPAC Name |

5-bromo-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYDUMSWQKSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661756 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914347-73-2 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)